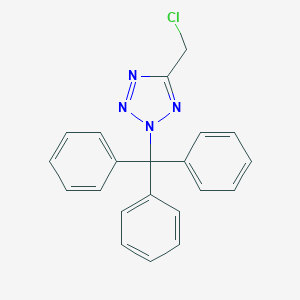

5-Chloromethyl-2-trityl-2H-tetrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(chloromethyl)-2-trityltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN4/c22-16-20-23-25-26(24-20)21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOAMXQYKCRSFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloromethyl-2-trityl-2H-tetrazole

Introduction

5-Chloromethyl-2-trityl-2H-tetrazole is a pivotal intermediate in modern organic and medicinal chemistry.[1] Its unique trifunctional architecture, comprising a reactive chloromethyl group, a sterically demanding trityl protecting group, and a metabolically stable tetrazole ring, makes it a highly valuable building block.[1] The tetrazole moiety itself is a well-recognized bioisostere for the carboxylic acid group, offering improved pharmacokinetic profiles in many drug candidates. The trityl group provides stability and enhances solubility in organic solvents, while the chloromethyl group serves as a potent electrophilic site for the facile introduction of the tetrazole pharmacophore into target molecules.[1] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a particular focus on its role in the synthesis of blockbuster pharmaceuticals.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized below. While experimental data for some properties are not widely published, reliable predicted values provide a strong basis for experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 160998-59-4 | [2] |

| Molecular Formula | C₂₁H₁₇ClN₄ | [1] |

| Molecular Weight | 360.85 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Boiling Point | 540.9 ± 60.0 °C (Predicted) | [3] |

| Density | 1.21 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | -0.10 ± 0.12 (Predicted) | [3] |

| Storage Temperature | 0-8 °C | [1] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the chloromethyl protons (CH₂Cl) around δ 4.5-5.0 ppm. The aromatic protons of the three phenyl rings of the trityl group would appear as a complex multiplet in the region of δ 7.0-7.5 ppm.

-

¹³C NMR: The carbon spectrum would show a signal for the chloromethyl carbon around δ 40-50 ppm. The carbon of the tetrazole ring would be observed further downfield, typically in the δ 150-165 ppm region. The aromatic carbons of the trityl group would appear in the characteristic δ 125-145 ppm range, with the quaternary carbon attached to the nitrogen appearing at the lower end of this range.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by the absorptions of the aromatic C-H and C=C bonds of the trityl group. Characteristic peaks would include C-H stretching (aromatic) around 3100-3000 cm⁻¹, C=C stretching (aromatic) around 1600 and 1490 cm⁻¹, and C-N stretching from the tetrazole ring. The C-Cl stretch would likely be observed in the fingerprint region, around 800-600 cm⁻¹.

-

Mass Spectrometry (MS): Under electrospray ionization (ESI), the compound would be expected to show a prominent molecular ion peak [M+H]⁺ or [M+Na]⁺. A characteristic fragmentation pattern for tetrazoles involves the loss of a nitrogen molecule (N₂).[4] The cleavage of the trityl group to form the stable trityl cation is also a likely fragmentation pathway.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through a multi-step sequence that leverages established methodologies in heterocyclic chemistry. A plausible and efficient route involves the initial formation of the 5-methyltetrazole core, followed by N-protection with the trityl group, and a final chlorination step.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-Methyl-1H-tetrazole

This step utilizes the well-established [3+2] cycloaddition reaction between a nitrile and an azide source.[5]

-

Reaction Setup: To a solution of acetonitrile (1 equivalent) in a suitable solvent such as water or DMF, add sodium azide (1.5 equivalents).[5][6]

-

Catalysis: Introduce a catalyst, such as zinc bromide or another Lewis acid, to facilitate the cycloaddition.[5]

-

Reaction Conditions: Heat the mixture under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the 5-methyl-1H-tetrazole. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 5-Methyl-2-trityl-2H-tetrazole

This step involves the protection of the tetrazole nitrogen with a trityl group. The regioselectivity of this reaction is crucial, with the bulky trityl group preferentially attaching to the N-2 position.

-

Reaction Setup: Dissolve 5-methyl-1H-tetrazole (1 equivalent) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution and stir.

-

Tritylation: Slowly add a solution of trityl chloride (1.05 equivalents) in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction for 2-4 hours, monitoring the progress by TLC.

-

Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

The final step is the chlorination of the methyl group.

-

Reaction Setup: Dissolve 5-methyl-2-trityl-2H-tetrazole (1 equivalent) in a solvent such as carbon tetrachloride.

-

Chlorination: Add N-chlorosuccinimide (NCS) (1.1 equivalents) and a radical initiator like benzoyl peroxide to the solution.

-

Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical chlorination. Monitor the reaction by TLC.

-

Work-up and Isolation: Once the starting material is consumed, cool the reaction mixture and filter off the succinimide byproduct. Wash the filtrate with sodium bicarbonate solution and water. Dry the organic layer, concentrate, and purify the resulting this compound by recrystallization or column chromatography.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the targeted reactivity of its functional groups.

Role of the Trityl Group

The triphenylmethyl (trityl) group serves multiple critical functions:

-

Protection: It acts as a robust protecting group for one of the nitrogen atoms of the tetrazole ring, preventing unwanted side reactions during subsequent synthetic steps.[7]

-

Solubility: The bulky, lipophilic nature of the trityl group significantly enhances the solubility of the tetrazole intermediate in common organic solvents.

-

Regiocontrol: Its steric bulk directs alkylation to the N-2 position of the tetrazole ring, which is often the desired regioisomer for biological activity in pharmaceuticals like sartans.

The deprotection of the trityl group is typically the final step in a synthetic sequence and is readily achieved under acidic conditions or through hydrogenolysis, which cleaves the N-trityl bond to reveal the free 1H-tetrazole.[8] Milder, more selective methods using reagents like indium metal in methanol have also been developed.[7]

Reactivity of the Chloromethyl Group

The chloromethyl group is a potent electrophile, making it an excellent handle for N-alkylation reactions.[9] The chlorine atom is a good leaving group, readily displaced by nucleophiles such as the nitrogen atom of an imidazole ring. This reactivity is central to its primary application in the synthesis of Angiotensin II Receptor Blockers (ARBs).

Application in the Synthesis of Angiotensin II Receptor Blockers (Sartans)

This compound is a key precursor in the synthesis of the "sartan" class of antihypertensive drugs. These drugs function by blocking the AT₁ receptor, leading to vasodilation and a reduction in blood pressure. A representative application is the alkylation of an imidazole derivative, a core component of many sartans.

Caption: Role in the synthesis of Angiotensin II Receptor Blockers (Sartans).

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not universally available, a hazard assessment can be made based on related structures.

Potential Hazards:

-

Skin Irritation: Similar compounds are known to cause skin irritation.[10]

-

Eye Irritation: Likely to cause serious eye irritation.[10]

-

Respiratory Irritation: Inhalation of the powder may cause respiratory tract irritation.[10]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust.[10] Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a cool, dry place as recommended (0-8 °C).[1] It may be sensitive to light and moisture.[10]

-

Spills: In case of a spill, avoid creating dust. Carefully scoop the material into a suitable container for disposal.

Conclusion

This compound stands out as a sophisticated and highly effective chemical intermediate. Its well-defined reactivity, coupled with the strategic placement of protective and activating groups, allows for its efficient incorporation into complex molecular targets. For researchers and professionals in drug development, a thorough understanding of this compound's properties, synthesis, and handling is essential for leveraging its full potential in the creation of novel therapeutics.

References

-

Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing sartan drugs by removing trityl protecting group. (CN104788429B).

-

PubChem. (n.d.). 5-(chloromethyl)-1-phenyl-1h-1,2,3,4-tetrazole. Retrieved from [Link]

-

Fischer, N., et al. (2024). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Materials, 17(13), 2869. Retrieved from [Link]

-

Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1797. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]

-

Carl ROTH. (2024, March 10). Safety Data Sheet: 2,3,5-Triphenyltetrazolium-chlorid. Retrieved from [Link]

-

MDPI. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Retrieved from [Link]

- Google Patents. (n.d.). Processes for the synthesis of 5-phenyl-1-trityl-1H-tetrazole. (US20080103312A1).

-

ResearchGate. (n.d.). (PDF) Synthesis, Crystal Structure and Characterisation of two Crystals of 5-[4′-(bromomethyl)biphenyl-2-yl]-2-trityl-2 H -tetrazole. Retrieved from [Link]

-

Georgia Tech SMARTech. (n.d.). Novel Synthesis of 5-Substituted-Tetrazoles. Retrieved from [Link]

-

Thieme. (n.d.). Trityl Group Deprotection from Tetrazoles. Retrieved from [Link]

-

Arkivoc. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Unusual Detritylation of Tritylated Tetrazole in Sartan Molecules. Retrieved from [Link]

-

PhytoTech Labs. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

YouTube. (2024, October 15). How to Remove a Trityl Group (Selective Deprotection of Trityl). Retrieved from [Link]

- Google Patents. (n.d.). Anticancer pyridopyrazines via the inhibition of fgfr kinases. (NZ622702A).

-

Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Sci J, 5(2), 25-29. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Product List | BIOZOL [biozol.de]

- 3. This compound | 160998-59-4 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. scielo.org.za [scielo.org.za]

- 6. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 7. youtube.com [youtube.com]

- 8. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. phytotechlab.com [phytotechlab.com]

- 10. fishersci.co.uk [fishersci.co.uk]

An In-Depth Technical Guide to 5-Chloromethyl-2-trityl-2H-tetrazole: Properties, Synthesis, and Applications

Abstract: 5-Chloromethyl-2-trityl-2H-tetrazole stands as a pivotal, yet often behind-the-scenes, intermediate in modern medicinal chemistry. Its unique bifunctional nature—a highly reactive chloromethyl group for synthetic elaboration and a bulky, stabilizing trityl protecting group—makes it an indispensable building block. This guide provides an in-depth examination of its chemical and structural properties, details robust synthetic protocols, and explores its critical role in the manufacturing of high-value active pharmaceutical ingredients (APIs), particularly the sartan class of antihypertensives. We will delve into the causality behind experimental choices, from achieving regioselective synthesis to optimizing reaction conditions for its subsequent use, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties & Structural Analysis

This compound is a stable, solid compound whose utility is defined by the interplay of its constituent parts: the tetrazole core, the chloromethyl reactive handle, and the trityl protective group.

Key Properties

A summary of the compound's essential properties is provided below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 160998-59-4 | [1][2] |

| Molecular Formula | C₂₁H₁₇ClN₄ | [2] |

| Molecular Weight | 360.84 g/mol | [3] |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | 137 °C (for a related bromo-analog) | [4] |

| Purity | Typically >95% | [5] |

| Solubility | Soluble in various organic solvents |

Molecular Structure: The N-2 Isomer Predominance

The structure of this compound is centered around a five-membered tetrazole ring. A critical structural feature is the regioselective attachment of the bulky triphenylmethyl (trityl) group. While tetrazole alkylation can theoretically yield both N-1 and N-2 isomers, extensive crystallographic and spectroscopic evidence from analogous sartan intermediates confirms that the trityl group overwhelmingly resides on the N-2 position. This preference is sterically driven; the sheer size of the trityl group favors attachment at the less hindered N-2 nitrogen, a crucial detail for understanding its subsequent reactivity and for accurate analytical characterization.

The molecule's power lies in its duality:

-

The Trityl Group : This bulky substituent provides excellent stability to the tetrazole ring and increases the molecule's solubility in common organic solvents, facilitating homogeneous reaction conditions.[1] It acts as a robust protecting group for the tetrazole's N-H proton, preventing unwanted side reactions during subsequent synthetic steps.

-

The Chloromethyl Group : Positioned at the 5-carbon of the tetrazole ring, this group is an electrophilic center primed for nucleophilic substitution. The chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in API synthesis.[1]

Caption: Chemical structure of this compound.

Synthesis and Manufacturing Insights

The industrial synthesis of this compound is a multi-step process designed for scalability, purity, and regiochemical control. A common and efficient pathway begins with the formation of a precursor, 5-hydroxymethyl-tetrazole.

Synthetic Workflow

The process can be logically divided into three core stages: tetrazole formation, N-protection, and chlorination.

Caption: A typical synthetic workflow for this compound.

Representative Experimental Protocol

Disclaimer: This protocol is for informational purposes. All laboratory work should be conducted by qualified professionals with appropriate safety measures.

Step 1: Synthesis of 5-Hydroxymethyl-1-triphenylmethyl-tetrazole

-

To a stirred solution of 5-hydroxymethyl-1H-tetrazole and a suitable base (e.g., triethylamine) in a solvent like tetrahydrofuran (THF), slowly add a solution of triphenylmethyl chloride (TrCl).

-

The reaction is typically carried out at room temperature. The use of a base is critical to deprotonate the tetrazole, forming the tetrazolate anion, which then acts as the nucleophile.

-

Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up, often involving filtration to remove salt byproducts and evaporation of the solvent.

Causality Insight: Triethylamine is a common choice of base as its hydrochloride salt is often insoluble in THF, allowing for easy removal by filtration. The regioselectivity for N-2 protection is driven by the steric hindrance of the trityl group, which disfavors attack at the more crowded N-1 position.

Step 2: Chlorination to Yield this compound

-

Dissolve the 5-hydroxymethyl-1-triphenylmethyl-tetrazole intermediate from the previous step in a suitable solvent (e.g., THF or dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

Allow the reaction to proceed to completion, as monitored by TLC.

-

The final product is isolated through a standard aqueous workup and purification, often by recrystallization, to yield a pure, solid product.

Causality Insight: Thionyl chloride is an excellent choice for converting the primary alcohol to the corresponding alkyl chloride. The reaction proceeds via a chlorosulfite ester intermediate. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.

Core Application: The Linchpin in Sartan Synthesis

The primary and most significant application of this compound is as a key building block in the synthesis of angiotensin II receptor blockers (ARBs), commonly known as "sartans" (e.g., Losartan, Olmesartan, Valsartan). These drugs are cornerstones in the treatment of hypertension.

In these syntheses, the compound serves as the electrophile that introduces the protected tetrazole moiety onto the biphenyl backbone of the sartan molecule.

Role in Losartan Synthesis

The synthesis of Losartan involves the alkylation of the imidazole heterocycle with a brominated biphenyl tetrazole intermediate. While the commercial routes often use a pre-formed biphenyl tetrazole, the fundamental reactivity is identical to that of this compound. The process involves coupling the chloromethyl group with a nucleophilic site on the drug's core structure.

Caption: Role of the title compound as an alkylating agent in API synthesis.

Key Reactions: Mastering Detritylation

After the this compound moiety has been incorporated into the target molecule, the final crucial step is the removal of the trityl protecting group. The choice of detritylation protocol is critical and depends on the stability of the overall molecule to the reaction conditions.

Standard Acidic Detritylation

The most common method for cleaving the N-trityl bond is through acid catalysis. The mechanism involves the protonation of one of the phenyl rings, followed by the departure of the stable triphenylmethyl carbocation.

Protocol: Acidic Detritylation

-

Dissolve the trityl-protected compound in a suitable protic solvent like methanol or a mixture of an organic solvent and water.

-

Add a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

-

Stir the reaction at a controlled temperature (often room temperature or slightly below) until the reaction is complete (monitored by TLC or HPLC).

-

Upon completion, the reaction is neutralized. The byproduct, triphenylmethanol (formed from the carbocation reacting with water), is often insoluble and can be removed by filtration.

-

The deprotected product is then isolated from the filtrate.

Trustworthiness Note: This protocol is self-validating. The completion can be visually confirmed by the precipitation of triphenylmethanol, and analytically confirmed by the disappearance of the starting material and appearance of the product spot/peak via chromatography. However, a key risk is that acidic conditions can cause degradation of other sensitive functional groups in the molecule.[6]

Alternative Deprotection Strategies

For substrates sensitive to strong acids, alternative methods have been developed. These are crucial for complex molecules where chemoselectivity is paramount.

-

Lewis Acids: Mild Lewis acids (e.g., ZnBr₂) can catalyze the cleavage under non-protic conditions.

-

Heterogeneous Catalysts: Solid acid catalysts like Montmorillonite clay offer an environmentally benign and recyclable option, allowing for easy separation of the catalyst post-reaction.[7]

-

Reductive Cleavage: Treatment with lithium powder and a catalytic amount of naphthalene can reductively remove the trityl group under non-acidic conditions.[8]

Caption: Comparison of common detritylation strategies for N-trityl tetrazoles.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[7] Store the compound in a tightly sealed container in a cool, dry place. For detailed information, always consult the latest Safety Data Sheet (SDS).[6]

Conclusion

This compound is a high-value synthetic intermediate whose molecular architecture is perfectly tailored for its role in complex organic synthesis. The strategic placement of a reactive chloromethyl group and a robust trityl protecting group on a stable tetrazole core provides chemists with a reliable and versatile tool. A thorough understanding of its regioselective synthesis, its function as an alkylating agent, and the nuances of the critical detritylation step is essential for its effective application in the development and manufacturing of life-saving pharmaceuticals.

References

- Supporting Information for a related study. (n.d.).

- Madhavarao, B., et al. (2014). Montmorillonite: A mild and efficient recyclable solid acid catalyst for detritylation of trityl tetrazole in sartan molecules. World Journal of Pharmaceutical Research, 3(6), 1472-1481.

-

Anichem. (n.d.). This compound In Stock. Retrieved from [Link]

-

LookChem. (n.d.). Cas 160998-59-4, this compound. Retrieved from [Link]

-

CPAChem. (2025, June 25). Safety data sheet. Retrieved from [Link]

-

Growing Science. (n.d.). Zn(OAc)2·2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. Retrieved from [Link]

- Nagaraj, B., et al. (2005). 5-[4′-(Bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole. Acta Crystallographica Section E: Structure Reports Online, 61(3), o767-o768.

-

Anichem. (n.d.). This compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 55408-11-2 | Product Name : 5-Chloromethyl-2H-tetrazole. Retrieved from [Link]

Sources

- 1. This compound | 160998-59-4 [chemicalbook.com]

- 2. This compound [160998-59-4] | Chemsigma [chemsigma.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 5-[4'-(Bromomethyl)-1,1'-biphenyl-2-yl]-2-triphenylmethyl-2H-tetrazole | 133051-88-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound - Anichem [anichemllc.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. aksci.com [aksci.com]

An In-depth Technical Guide to 5-Chloromethyl-2-trityl-2H-tetrazole (CAS 160998-59-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloromethyl-2-trityl-2H-tetrazole, identified by CAS number 160998-59-4, is a pivotal intermediate in contemporary synthetic organic and medicinal chemistry. Its unique trifunctional architecture—comprising a reactive chloromethyl group, a sterically demanding and protective trityl moiety, and a metabolically stable tetrazole ring—renders it a versatile building block for a range of complex molecular targets. This guide provides a comprehensive overview of its physicochemical properties, a representative synthetic protocol, and an analysis of its reactivity, tailored for professionals engaged in pharmaceutical research and development. The strategic importance of this compound is underscored by its role in the synthesis of carbazole derivatives, which are investigated as selective β3 adrenergic agonists, and as a key component in the preparation of angiotensin II receptor antagonists.[1][2] The trityl group offers the dual advantage of enhancing stability and solubility, while the chloromethyl group serves as a reactive handle for molecular elaboration.[3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis and process development. While experimental data for some properties are not extensively reported in publicly accessible literature, a combination of predicted data and information from suppliers provides a functional profile of the compound.

Core Identification and Physical State

| Property | Value | Source(s) |

| CAS Number | 160998-59-4 | [1][2][4] |

| Chemical Name | This compound | [1][4] |

| Synonyms | 5-Chloromethyl-2-(triphenylmethyl)-2H-tetrazole | [2] |

| Molecular Formula | C₂₁H₁₇ClN₄ | [4] |

| Molecular Weight | 360.84 g/mol | [4] |

| Appearance | White crystalline powder | Chem-Impex |

| Storage Conditions | Store at 0-8 °C | Chem-Impex |

Predicted Physicochemical Data

The following table summarizes key physicochemical parameters that have been predicted through computational models. These values are valuable for initial experimental design and for understanding the compound's behavior in various chemical environments.

| Property | Predicted Value | Source(s) |

| Boiling Point | 540.9 ± 60.0 °C | ChemicalBook |

| Density | 1.21 ± 0.1 g/cm³ | ChemicalBook |

| pKa | -0.10 ± 0.12 | ChemicalBook |

Note: These values are computationally predicted and should be used as estimates. Experimental verification is recommended.

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that leverages the protective nature of the trityl group and the reactivity of the tetrazole scaffold. The following protocol is a representative synthesis adapted from patent literature, illustrating a common synthetic route.

Experimental Protocol: Synthesis of this compound

This protocol describes a two-step process starting from 5-hydroxymethyltetrazole.

Step 1: Tritylation of 5-Hydroxymethyltetrazole

-

In a suitable reaction vessel, dissolve 5-hydroxymethyltetrazole and triethylamine in anhydrous tetrahydrofuran (THF). The molar ratio of 5-hydroxymethyltetrazole to triethylamine should be approximately 1:1.05.

-

In a separate vessel, dissolve triphenylmethyl chloride (trityl chloride) in anhydrous THF.

-

Slowly add the solution of triphenylmethyl chloride to the solution of 5-hydroxymethyltetrazole and triethylamine at room temperature with continuous stirring. A molar equivalent of approximately 1.03 of triphenylmethyl chloride is recommended.

-

Allow the reaction to proceed at room temperature for 1 hour.

-

After the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt formed. The filtrate contains 5-hydroxymethyl-2-trityl-2H-tetrazole.

Step 2: Chlorination of 5-Hydroxymethyl-2-trityl-2H-tetrazole

-

To the filtrate from the previous step, add thionyl chloride (SOCl₂) under cooling and stirring. A slight excess of thionyl chloride (approximately 1.1 molar equivalents) is used.

-

Allow the reaction mixture to slowly warm to room temperature and continue to stir for 2 to 60 hours, with a preferred reaction time of 4 to 20 hours.

-

Upon completion of the reaction, cool the mixture to 0-5 °C.

-

Carefully add a solution of sodium hydroxide to adjust the pH to 5-6.

-

The product, this compound, will precipitate.

-

Filter the solid, wash with water, and dry to obtain the final product.

Reaction Workflow Diagram

Caption: Synthetic workflow for this compound.

Spectroscopic and Analytical Data

Detailed experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. However, based on its chemical structure, the expected spectral characteristics can be inferred.

Expected ¹H NMR Spectral Features

-

Aromatic Protons (Trityl Group): A complex multiplet in the range of δ 7.0-7.5 ppm, integrating to 15 protons.

-

Chloromethyl Protons (-CH₂Cl): A singlet in the range of δ 4.5-5.0 ppm, integrating to 2 protons.

Expected ¹³C NMR Spectral Features

-

Aromatic Carbons (Trityl Group): Multiple signals in the aromatic region (δ 120-145 ppm).

-

Quaternary Carbon (Trityl Group): A signal for the central carbon of the trityl group.

-

Tetrazole Carbon: A signal for the C5 carbon of the tetrazole ring.

-

Chloromethyl Carbon (-CH₂Cl): A signal in the aliphatic region, typically around δ 40-50 ppm.

Expected FT-IR Spectral Features

-

Aromatic C-H Stretching: Peaks around 3000-3100 cm⁻¹.

-

Aliphatic C-H Stretching: Peaks around 2850-3000 cm⁻¹.

-

C=N and N=N Stretching (Tetrazole Ring): Characteristic absorptions in the fingerprint region.

-

C-Cl Stretching: A peak in the lower frequency region of the fingerprint region.

Expected Mass Spectrometry Fragmentation

In mass spectrometry, the molecule would be expected to show a molecular ion peak [M]⁺. Common fragmentation patterns would likely involve the loss of the trityl cation, which is a very stable carbocation, and potentially the loss of the chloromethyl group.

Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by the chloromethyl group, which is a good electrophile and readily undergoes nucleophilic substitution reactions. This allows for the facile introduction of the trityl-protected tetrazole moiety into various molecular scaffolds.

The trityl group serves as a bulky protecting group for the tetrazole nitrogen, preventing its participation in unwanted side reactions. This protecting group can be removed under acidic conditions to yield the free tetrazole.

A significant application of this compound is in the synthesis of angiotensin II receptor antagonists, a class of drugs used to treat hypertension. The trityl-protected tetrazole serves as a bioisostere for a carboxylic acid group, a common feature in this class of pharmaceuticals.

Logical Relationship Diagram

Caption: Role of the title compound in API synthesis.

Safety and Handling

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions for handling this compound include:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

References

- Chem-Impex. This compound. Accessed January 22, 2026.

- ChemicalBook. This compound | 160998-59-4. Accessed January 22, 2026.

- Anichem. This compound In Stock. Accessed January 22, 2026.

- Google Patents. CN101805306A - Production method of 5-chloromethyl tetrazole or 5-chloroethyl tetrazole. Accessed January 22, 2026.

- HXCHEM. This compound/CAS:160998-59-4. Accessed January 22, 2026.

- Guidechem. 1-butyl-5-(chlormethyl)-1h-tetrazol. Accessed January 22, 2026.

- Guidechem. 5-(4'-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole 124750-53-4 wiki. Accessed January 22, 2026.

- ChemicalBook. This compound ... Accessed January 22, 2026.

- Riddhesh Pharmachem. Homepage. Accessed January 22, 2026.

- Google Patents. MX2014004855A - Piridopirazinas anticancerigenas via la inhibicion de cinasas del receptor del factor de crecimiento de fibroblasto (fgfr). Accessed January 22, 2026.

Sources

A Technical Guide to the Solubility and Stability of 5-Chloromethyl-2-trityl-2H-tetrazole

Abstract

5-Chloromethyl-2-trityl-2H-tetrazole is a pivotal intermediate in synthetic and medicinal chemistry, valued for its unique combination of a reactive chloromethyl group and a sterically bulky, protective trityl moiety.[1] Its utility, particularly in the synthesis of complex pharmaceutical agents like angiotensin II receptor blockers, necessitates a deep understanding of its physicochemical properties.[2] This technical guide provides an in-depth analysis of the solubility and stability characteristics of this compound. We present a predictive solubility profile based on its structural attributes and outline a robust experimental protocol for its empirical determination. Furthermore, this guide details the primary degradation pathways, focusing on the acid-lability of the trityl group and the reactivity of the chloromethyl function. A comprehensive forced degradation study protocol, aligned with ICH Q1A(R2) guidelines, is provided to enable researchers to rigorously assess the compound's stability and develop stability-indicating analytical methods.

Introduction and Molecular Overview

This compound (C₂₂H₁₉ClN₄) is a heterocyclic compound featuring a tetrazole ring substituted at the 2-position with a triphenylmethyl (trityl) group and at the 5-position with a chloromethyl group. The trityl group serves as a bulky, lipophilic protecting group, which imparts significant solubility in many organic solvents while sterically directing reactions.[1] The chloromethyl group is a reactive electrophilic site, making it a valuable handle for introducing the tetrazole moiety into larger molecular scaffolds through nucleophilic substitution.[3][4][5]

The tetrazole ring itself is a key pharmacophore in modern drug design, acting as a metabolically stable bioisostere for the carboxylic acid group.[6][7] This property is crucial in drugs like losartan and valsartan, where the tetrazole's acidity and ability to engage in receptor binding are critical for therapeutic efficacy.[7][8] Understanding the solubility and stability of this specific intermediate is therefore paramount for optimizing reaction conditions, purification strategies, and storage protocols in a drug development setting.

Solubility Characteristics

The solubility of this compound is dictated by the interplay between its large, nonpolar trityl group and the more polar tetrazole and chloromethyl functionalities.

Predicted Solubility Profile

The dominant structural feature is the triphenylmethyl (trityl) group, which is highly hydrophobic. This suggests that the molecule will exhibit poor solubility in aqueous and highly polar protic solvents. Conversely, it is expected to be readily soluble in nonpolar and moderately polar aprotic organic solvents that can effectively solvate the large hydrocarbon surface area.

| Solvent Class | Exemplary Solvents | Predicted Solubility | Rationale |

| Aprotic Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF) | High | These solvents effectively solvate the large, nonpolar trityl group while also interacting with the polar C-Cl and tetrazole moieties. |

| Aprotic Nonpolar | Toluene, Diethyl Ether | Moderate to High | Solvation is driven primarily by van der Waals interactions with the trityl group.[9] |

| Protic Polar | Methanol, Ethanol | Low to Moderate | The polarity of the solvent is less favorable for the large hydrophobic group. Hydrogen bonding with the tetrazole nitrogen atoms may provide some limited solubility. |

| Aqueous | Water, Aqueous Buffers | Very Low / Insoluble | The molecule's hydrophobicity, conferred by the trityl group, prevents significant interaction with the highly polar water network.[9][10] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a standard method for determining the thermodynamic (equilibrium) solubility of the compound in various solvents.

Objective: To quantify the solubility of this compound in selected organic solvents at a controlled temperature.

Materials:

-

This compound (high purity solid)

-

Selected solvents (HPLC grade)

-

20 mL glass scintillation vials with PTFE-lined caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Calibrated volumetric flasks and pipettes

-

HPLC system with a UV detector (or other suitable quantitative method)

-

0.22 µm PTFE syringe filters

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials (a separate vial for each solvent). An amount sufficient to ensure a solid phase remains after equilibration is crucial.

-

Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of the desired solvent into each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurries for at least 24 hours to ensure equilibrium is reached. Causality Note: 24 hours is a standard duration to ensure the dissolution process reaches a thermodynamic minimum, moving beyond potentially faster but less stable kinetic solubility.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to permit the excess solid to settle.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed volumetric flask to remove any undissolved particulates. Dilute the filtered solution with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method.[11][12] Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

-

Reporting: Express the solubility in units of mg/mL or mol/L.

Stability Profile and Degradation Pathways

The chemical stability of this compound is primarily influenced by two functional groups: the acid-labile trityl group and the reactive chloromethyl group. A forced degradation study is essential to identify potential degradants and establish the intrinsic stability of the molecule.[13][14]

Primary Degradation Pathways

-

Acid-Catalyzed Hydrolysis (Detritylation): The trityl group is a well-known acid-sensitive protecting group.[15][16][17] In the presence of protic or Lewis acids, the ether-like linkage to the tetrazole nitrogen is protonated, leading to cleavage and formation of the highly stable triphenylmethyl (trityl) cation and 5-Chloromethyl-2H-tetrazole. This is the most probable degradation pathway under acidic conditions.[15]

-

Nucleophilic Substitution/Hydrolysis of the Chloromethyl Group: The chloromethyl group is an active electrophile susceptible to attack by nucleophiles.[18] In the presence of water (hydrolysis), especially under neutral or basic conditions, the chlorine can be displaced to form 5-Hydroxymethyl-2-trityl-2H-tetrazole. Other nucleophiles present in a reaction mixture could also displace the chloride.

Diagram: Primary Degradation Pathway (Acidic Hydrolysis)

Below is a diagram illustrating the acid-catalyzed cleavage of the trityl group.

Caption: Acid-catalyzed degradation of the title compound.

Protocol: Forced Degradation Study

This protocol is designed based on the International Council for Harmonisation (ICH) guideline Q1A(R2) to identify the likely degradation products and demonstrate the specificity of analytical methods.[13][14][19][20] The target degradation for each stress condition is typically 5-20%.[13][21]

Objective: To assess the intrinsic stability of this compound under various stress conditions.

Materials:

-

This compound

-

Solvents: Acetonitrile, Water (HPLC grade)

-

Stress Agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Photostability chamber, Temperature-controlled oven

-

Validated stability-indicating HPLC method with a photodiode array (PDA) detector

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60°C and analyze at time points (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at room temperature and analyze at shorter time points (e.g., 0.5, 1, 2, 4 hours). Causality Note: Base-catalyzed degradation may be faster; hence, milder conditions are used initially.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, and analyze at time points (e.g., 2, 4, 8, 24 hours).

-

Thermal Degradation: Expose the solid compound and a solution in acetonitrile to 80°C. Analyze at time points (e.g., 1, 3, 7 days).

-

Photostability: Expose the solid compound and a solution in acetonitrile to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[20] A control sample should be stored in the dark.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

Neutralize the acid and base samples before injection.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

Analyze using the stability-indicating HPLC-PDA method. Record chromatograms, assess for new peaks (degradants), and calculate the loss of the parent compound. The PDA detector is critical for assessing peak purity and obtaining UV spectra of new peaks.

-

Diagram: Forced Degradation Experimental Workflow

Caption: Workflow for ICH-compliant forced degradation study.

Summary and Recommendations

-

Solubility: this compound is a lipophilic compound with high solubility in aprotic organic solvents like DCM and THF, and poor solubility in aqueous media. This profile should guide the choice of solvents for chemical reactions, purification (e.g., crystallization vs. chromatography), and formulation.

-

Stability: The compound is highly sensitive to acidic conditions, which will readily cleave the trityl protecting group. It should be handled and stored in neutral or weakly basic, anhydrous conditions. Exposure to strong light and high temperatures should also be minimized pending results from formal stability studies.

-

Analytical Considerations: A reverse-phase HPLC method is well-suited for the analysis of this compound and its potential degradation products.[2][11][12] The significant difference in polarity between the parent compound and the detritylated degradant (5-Chloromethyl-2H-tetrazole) should allow for excellent chromatographic separation.

By understanding these core solubility and stability characteristics, researchers and drug development professionals can handle this compound effectively, ensuring the integrity of the material and the success of subsequent synthetic transformations.

References

- ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link available through search engines focusing on ICH guidelines]

- Alsante, K. M., et al. (2007). Forced Degradation: A Practical Approach. Pharmaceutical Technology, 31(3), 60-74. [Link available through pharmaceutical journal archives]

- ICH Q1B Guideline: Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link available through search engines focusing on ICH guidelines]

- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzN4CnLw3i7qotxj863W9ht5z89lDTRi2RU9JpDB3qbg4tOcDQMG3lRoIZRLmtSErnM6dwklFcx6AhHrS9rSOFdALBbZTuJgt8JB6YSUQhliOpQ5JvNptpwIbcmXKh3maiTdseZwTv2ouXWDa4-UpJDAFxs0bPKBg9JEap9gJJGMrn5A4gO1kVktURhwtK4Fn0Oz-Bon9CnjRzHFjXuBlzE1q34NBjwc5f4REwdgEfFqYWgDCVcNk=]

- Sinha, A. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Resolve Mass Laboratories. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIhbzkzjGwBRQxI5UzgpYQpbs25YUTbZ0zdbOv9Iy0X-rRLY0cWAZGrTWXc1vZgjyCUbd0KbB4Yx5k4Y8p1bY3q4l-uzsXD53vB7qIgplv3EWmLvkwO9LKb6FjCuhtOHADSOnp7Og=]

- Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24(1), 1-14. [Link available through pharmaceutical journal archives]

- ChemicalBook. (n.d.). This compound. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSj36LqWWDzn3R8UeWSzGa8a9p81jAVrpU_nKbyqBlComQ8Dc8ORMQExW0qBx61DlLj01k9iFpFwhmaeUXY2IkfJrZkLtnVj_kHVh5vbr8uFrxc5qSr-ed5uBkvk4PQV-blbtipStE22iBZiic3PkD9-GW7nQrNVkqKFb6qcEg==]

- Chem-Impex. (n.d.). This compound. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYAI0Dl7dtWnZKnpMu2iAYVdhr-vbHXi6W9vHwn64wkBCdTktS9G3yHnTKdC_6oMYgKXWR_cWGHrkumUCyPv3xxp41YZjsfQhFcHCFCrlWE4DetfoDmvQv9YqAF3rHhsSmhsQ=]

- Kotha, S., et al. (2018). Diverse modes of reactivity of 6-(chloromethyl)-6-methylfulvene. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErS1uL_KRcWGFIMKdApsPCJjJsYasx7gMHE_lmTj5SxMaFitjAHp_YqznKd5_OGrXZhIGndaNyXvbFE0QlLG_5_HLJz5xspaZKvuCdwhdyZdxEyb-KhCL7pTKSgsd1-2EnJyFK4wEcsyM2g2s=]

- SIELC Technologies. (n.d.). Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjbAOHLy3j2dWDzHuWsCCYGBpW8ywPfeUoT7XL2NUTkt6uf7GEkVYS7l_aQ1WZTB8SQHpB21KzjE9HH9dutWnxiNN-PJqaU3Zb1GQBDKEslNR-4CVIePZhJgF1Jl02l0ZuEdHviswn5yG2uifEsrkoxK9HzUXkDy13f7bZx1rqc4Ip8ZB2DPKmWt4M]

- Buchy, E., & Desmaële, D. (2024). The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds. ChemistrySelect. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErqkv4kOMnImcuJn05VhLoSyqxnSjgTlubqLR9agd81bNNdBMPzZ5umw1wwabbmHQLavJdon49Bmnwi5xaBjBfco3g-gG38v-3i90LVsIynL6V7v5deMfSJAfoPyerJ4QirY5D7mLoQqIhaJnG1SC6kU32UpO3Z2FzqKPc4kv4zCtXUqVJssnsMn5KTr_QBP69zSMgEudFTRdw3aekccfEZindNuVDvKTM3EfSt2WDsuv9m85YytYLVdd-QhxMlQ0LI3mqPYQ=]

- BenchChem. (2025). An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in 2-Chloro-3. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpQRi04E2OdBtzCwcMH17KxPK1q2JJz7XOy5H84HhOfjNv2xnZMRa-QMUJ-V3HHIvPbp2rUCgPshJokfuLbM4KZez5HehmIP_5cD8XEDuX8K1rNFgTgYvxygjPgNbpHkraDELn-uHu3_-Xc-_6T04fqW2WXE7A68IzcZTWYw0y0Cs1TJnvegWWAxPwbHvsZFJlU_SJQiHFEEhdoYdaJTe-2eFpeWTuh-VWsEjDkRwEdYt3B4CAjtjR9_uhhMEmWA8E5IBC709UF9bQ]

- American Chemical Society. (2026). Triphenylmethyl radical. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcRsZBpydvp3apoLNuMCOWPx8gfRFL8PAh8WRXR4tVXF_Nyq1hfqcuWWpsyt3mgJcC07CdtFZM3MhXB_GYDEPqyy8gXdAgdxHpKBSC9FisR4TLNJ_Q9r8QimB8eV8d7dO768pj6ksDUOqbKLwKfkK_Byd-e2RIJDuGsGh-N0Ll8h04bneoA8KO92OyaWBoouCiJxTQIwIcCA==]

- Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [https://vertexaisearch.cloud.google.

- Kumar, P., et al. (2016). A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. International Journal of Research in Pharmaceutical and Chemical Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLvcxzJ6CiG7KFwB9BDtuVn0DVTM7ePFq0CtLRZHZ-YycnviYvFlwEwbGwCW6DwHn-PMvoZpXM_Q-qbgfhtzuu1SO3d-EygckPaLFmJj4AvbroYRAiwXnW31wuWZW8ixWyh6X_sjo=]

- University of Calgary. (2023). Solubility of Organic Compounds. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTWXiCz4ljMpkQL1d-agb8TdIb91O9108-uckv5I3XwD_7Qlon_A0zPEDX3d0vyqtdPZMvgXkfZf2idfMPD4kVtqaL19f9A22-Bm6GbqMu4HJ0YO9BkTxrCWKbAIlKgykdv97DEKpf2PdJkIqCwx69H0J4egcQXnKtJ5_l8N28Gl610rZXBuIr]

- BenchChem. (2025). An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in Phenylpropanoates. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGufj8ZR4Xhp8U0ZCDAy2Fw6f6UN9AUWv-3QW3Iov-oAG377qKMlU-2XM5oq4RKiOdIRNr2Wv1klAYQAhaNLjblIBCk6gvB0xJF92FE3lYeIXbzLWgFDF4dCAUR9SXHZ69rXBd76TrlCcCy2CqCaNgfj4eJdBxYvXkKAycJhTeD4GJZc8AEIonF6DtxzvFkuuXlSoowhhQggeBbn-p-QkaQ3TwyvY2GNAy1C75B-zdG_27_wvqcmDceg==]

- Organic Chemistry Portal. (n.d.). Tritylamines. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7eo6Naxznz0oUNKuG5Ct-qhKmj7fnUY9TxfIha27YSF-mtZPOHOBAtihNApZU2H1_hYrk2b1Y6aDnLFCGjWhyPsfw4x6vVEQ07ncAAFmI5kc-bXGOwvf-VIhXQEjQq6QbbkU-x901NQzXWHOK_F9f7UTxsfOKcnD7xOAj0IyZsPi8AJE=]

- ResearchGate. (2025). Synthesis, Crystal Structure and Characterisation of two Crystals of 5-[4′-(bromomethyl)biphenyl-2-yl]-2-trityl-2 H -tetrazole. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEH9oXSenlsod0Gmn80EDLKZd2ebuObjYEI2xrmATGRRD89B-g-NW1Dda-b6g-6dYbX6xgTR53y60MOD_EmQYrhIiVRiVr5BfDc-VqadAjsvh4x77kml5q04MOeLS4qjlynajnDhsXxuwcew-NUWCcjcPPTIHjHlIy4l2NKM2vPde7m7KNQjtUGT1eHSJCX1Og22LojugtZ0eCfmiIjrosMu1nOXgiqRLduGUCh0h8QgcgwUJvQbmu_zgQJsPCIGzo1l3NYUv8X0j92jz5lrYME8GcIuxVQeVZhP9SwFu8TKnm7_hSxkzD6]

- Arnold, M. E., et al. (2024). Water-Soluble Trityl Radicals for Fluorescence Imaging. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_mwAMJ2YUd4PG_8BmiwjVAzH3P7rz55Q8k7nunAlz-4pnPqU_fm8jToCVmXBUKNeNvsyxgqa7HD4ec1h3QX_axMojgZcfIFBTrM876NoUH3LHmsGGvnQXynB5e5e-Fq_D4YKW]

- Wu, Q., et al. (2018). Mild, Efficient, and Selective Cleavage of Trityl Ethers with Antimony Trichloride. ChemInform. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKy_MX8q-7Mf2d1zZU4kGEUYC0ReWDlM3jD6BxB519g4QEHSXrz_0fkRe0nC9rNiTy9Zdn7Aw4mxlV6BIeLTMEZ9Xozo1uT6vDSXVHSknes4lBAjZ43y2P224EQ8WIo3iN9YVDMmjoRAaudK8aLJvLtBOUUVBDlMlZo4gu6FLtuw2S4lw12cP46Fa9Qt6UfbIG_ujXaX1nT9GOpLBMV5q-eo1wQiEdhlVIIhoZQtbXrhARDxITARwSKwUGpnU24g==]

- Cativiela, C., et al. (2025). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHlKEgVfTXygBGEpY_6ZKSN3TPxBWWU8GE8ENNde3bDiaQ2KsyGb91vAZbq4ffEPRM5Bn2uETUzeXXK4JxmWlYYeKdE_ROSxPfNVormoILiuEWzTPyi74oTUT4pi0QkQx0NttBxHFX1GkhIh1XIgz0MfW_WkmADI25pMz07OvuDsoOTRhTt-MtV5tqUqnD0Tk6Co7GdKz3yaEmm4pTjyH-R9DV1hLFyo9gAEhv8ASn36MBOW06M1VFrMzIphH-WC_FL1m64ZDrhA8Y]

- ACG Publications. (2022). Synthesis and reactivity of novel trityl-type protecting groups. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWwGAsi228wAEmrv8ct3C64lrBnD1Th7tsITiYTt_INjwVVF03WsRfbbHhXqLQnmIy5mWW0lIRta6Fsd6mqyPOTbnJOprdgeheCr4lBWw8hCA24mJ4w2_WwMoBqQQ1tzhbIg8BtwJEL2cno0bQOwpnPcXMk3qBYwAd]

- Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJBJVA6M0MT3Zl3I5TwQ9usxTq71YCjFuowHVXIW1tD86fAB42oUrFf16Q9WFyv80F546Lss81aAzl24jm7-fYJ5W5Af6fuMgep_cvfCnARlMzJiL6jNfmUCk-W14i9Ma2Rvw40d0oSaKv79E=]

- Ullah, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPccnEffT3UhC8FAzQfydbe_eml5mk47T3KV9Ff-NrK7DImTtQYqFiNl5LN9r-hyji0mOaSMhK0VmxnWDBPAimqFuS8PRvC_0fuB7ZMJoFHYODFtqDXcqFjKUV_Uwhp6vPmkw=]

- IRJMETS. (2025). REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TETRAZOLE DERIVATIVES. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9Y-KeAudW69jDtUmZJTU5bSSZ6iXINWjU5DRsTH99BWXn7ewLI-buz15fARqP0xbkOgMsat6SRisY6Cl1PmWU6AmMEifZum3g1eVPpoA0DsTDvi12l5kyruPCsrCbWej8dFQUB9f8GcjunQ9zkiNKXobbHJw9uKH2UaVtSwN0LuKZ8VVZ_tgXNOOXVNMGmxJjFsYf-FSY]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ijrpc.com [ijrpc.com]

- 3. Diverse modes of reactivity of 6-(chloromethyl)-6-methylfulvene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. irjmets.com [irjmets.com]

- 8. mdpi.com [mdpi.com]

- 9. acs.org [acs.org]

- 10. Water-Soluble Trityl Radicals for Fluorescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. One moment, please... [total-synthesis.com]

- 16. researchgate.net [researchgate.net]

- 17. Tritylamines [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. biopharminternational.com [biopharminternational.com]

- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 21. youtube.com [youtube.com]

5-Chloromethyl-2-trityl-2H-tetrazole spectroscopic data (NMR, Mass, IR)

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloromethyl-2-trityl-2H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pivotal intermediate in modern organic and medicinal chemistry. Its utility is most pronounced in the synthesis of complex heterocyclic systems, where the tetrazole moiety acts as a metabolically stable isostere for a carboxylic acid group, and the trityl group serves as a bulky, lipophilic protecting group.[1][2] This compound is notably used as a reactant in the preparation of carbazole derivatives developed as selective β3 adrenergic agonists.[3]

Given its role as a critical building block, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—that define the structure and identity of this compound. The insights herein are designed to equip researchers with the necessary framework for interpreting spectral data, ensuring the integrity of their synthetic pathways and final products.

Molecular Structure and Isomerism

The structure of this compound incorporates a tetrazole ring substituted at the C5 position with a chloromethyl group and at the N2 position with a triphenylmethyl (trityl) group. The substitution pattern is a critical aspect of its chemistry. In the alkylation of 5-substituted tetrazoles, the formation of N1 and N2 isomers is possible. However, the use of a bulky group like trityl sterically favors substitution at the N2 position. This has been confirmed in analogous structures, such as intermediates for sartan-class drugs, where single-crystal X-ray diffraction studies unequivocally show the trityl group attached to the N2 nitrogen atom of the tetrazole ring.[4][5]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signatures confirming its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by two main regions: the aromatic region dominated by the trityl protons and the aliphatic region showing the chloromethyl protons.

-

Trityl Protons (Ar-H): The 15 protons of the three phenyl rings are chemically similar, leading to overlapping signals. They typically appear as a complex multiplet in the downfield aromatic region. Based on analogous tritylated tetrazole structures, this multiplet is expected between δ 7.15-7.70 ppm .[5]

-

Chloromethyl Protons (-CH₂Cl): These two protons are equivalent and adjacent to the electron-withdrawing tetrazole ring and a chlorine atom. This environment results in a singlet, significantly shifted downfield. The expected chemical shift would be in the range of δ 4.5-5.5 ppm .

Table 1: Summary of Expected ¹H NMR Data

| Protons | Integration | Multiplicity | Expected Chemical Shift (δ, ppm) | Rationale |

|---|---|---|---|---|

| Trityl (Ar-H) | 15H | Multiplet (m) | ~ 7.15 - 7.70 | Protons on the three phenyl rings of the bulky protecting group. |

| Chloromethyl (-CH₂Cl) | 2H | Singlet (s) | ~ 4.5 - 5.5 | Methylene protons deshielded by the adjacent tetrazole ring and chlorine atom. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon framework. The key diagnostic signal is the C5 carbon of the tetrazole ring.

-

Tetrazole Carbon (C5): The chemical shift of the carbon atom in the tetrazole ring is highly dependent on the substitution pattern. For 2,5-disubstituted tetrazoles, this signal appears significantly downfield, typically in the range of δ 164-166 ppm .[6] This is a key differentiator from the N1 isomer, which would resonate further upfield.

-

Trityl Carbons: The trityl group will show a quaternary carbon signal (C Ph₃) and multiple signals for the aromatic carbons. The quaternary carbon is expected around δ 82-85 ppm . The 18 aromatic carbons will produce several signals between δ 126-144 ppm , corresponding to the ipso, ortho, meta, and para positions.[5]

-

Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group is attached to an electronegative chlorine and the tetrazole ring, placing its signal in the range of δ 35-45 ppm .

Table 2: Summary of Expected ¹³C NMR Data

| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C5 (Tetrazole) | ~ 164 - 166 | Characteristic of a C5 carbon in a 2,5-disubstituted tetrazole ring.[6] |

| Ar-C (Trityl) | ~ 126 - 144 | Multiple signals for the 18 aromatic carbons of the trityl group.[5] |

| Quaternary C (Trityl) | ~ 82 - 85 | The central sp³ carbon of the trityl group. |

| -CH₂Cl | ~ 35 - 45 | Methylene carbon deshielded by chlorine and the tetrazole ring. |

Experimental Protocol: NMR Data Acquisition

Caption: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.[7]

-

Data Acquisition: Record the spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum, often requiring a larger number of scans due to the low natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this compound.

-

Molecular Ion: The calculated monoisotopic mass of C₂₁H₁₇ClN₄ is 360.1196 g/mol . In positive-ion ESI-MS, the compound will be observed as the protonated molecule, [M+H]⁺, at m/z 361.1274 . The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) will result in a corresponding [M+H+2]⁺ peak at m/z 363.1245.

-

Key Fragmentation Pathways: The fragmentation of tetrazoles is highly characteristic.

-

Loss of Dinitrogen (N₂): The most common fragmentation pathway for tetrazole rings involves the neutral loss of a dinitrogen molecule (28.01 Da).[6][8] This would result in a fragment ion at m/z 333.1173 .

-

Formation of Trityl Cation: The C-N bond connecting the trityl group to the tetrazole is labile. Cleavage of this bond will generate the highly stable triphenylmethyl (trityl) cation, [C(C₆H₅)₃]⁺, which will be a prominent base peak at m/z 243.1168 .

-

Caption: Key fragmentation pathways for this compound in ESI-MS.

Table 3: Summary of Expected ESI-MS Data

| m/z (Positive Ion) | Formula | Identity |

|---|---|---|

| 361.1274 | [C₂₁H₁₈ClN₄]⁺ | [M+H]⁺ |

| 333.1173 | [C₂₁H₁₈ClN₂]⁺ | [M+H - N₂]⁺ |

| 243.1168 | [C₁₉H₁₅]⁺ | Trityl Cation |

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump.

-

Analysis: Acquire the mass spectrum in positive ion mode, scanning a relevant m/z range (e.g., 100-500 Da).

-

Tandem MS (MS/MS): To confirm fragmentation, isolate the parent ion (m/z 361) and subject it to collision-induced dissociation (CID) to generate and detect the fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

Aromatic C-H Stretch: Sharp bands appearing above 3000 cm⁻¹ are characteristic of the C-H bonds on the trityl group's phenyl rings.

-

Aromatic C=C Stretch: Medium to strong absorptions in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the aromatic rings.

-

Tetrazole Ring Vibrations: The tetrazole ring itself has several characteristic vibrations. These include N=N and C=N stretching modes, which typically appear in the 1640-1340 cm⁻¹ range, and ring breathing/deformation modes between 1200-900 cm⁻¹.[9][10]

-

C-Cl Stretch: The stretch for the carbon-chlorine single bond is expected in the fingerprint region, typically around 800-600 cm⁻¹.

Table 4: Summary of Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group / Vibration |

|---|---|---|

| > 3000 | Medium | Aromatic C-H Stretch (Trityl) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C Stretch (Trityl) |

| 1400 - 1200 | Medium | Tetrazole Ring Stretch (C=N, N=N) |

| 1200 - 900 | Medium | Tetrazole Ring Deformation |

| 800 - 600 | Medium-Strong | C-Cl Stretch |

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be obtained using a Potassium Bromide (KBr) pellet. A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Data Acquisition: Place the sample in an FT-IR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.

Conclusion

The collective application of NMR, Mass Spectrometry, and IR Spectroscopy provides a robust and definitive analytical profile for this compound. ¹H and ¹³C NMR confirm the atomic connectivity and crucially distinguish the N2-trityl isomer. ESI-MS validates the molecular weight and reveals characteristic fragmentation patterns, including the loss of N₂ and the formation of the stable trityl cation. Finally, IR spectroscopy confirms the presence of key functional groups. Together, these techniques form a self-validating system essential for any researcher or professional in drug development to verify the structure, identity, and purity of this important synthetic intermediate.

References

- [Anonymous].Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.

- [Anonymous].1 - Supporting Information.

- Santa Cruz Biotechnology.5-Chloromethyl-2H-tetrazole | CAS 55408-11-2. SCBT.

- [Anonymous].Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. The Royal Society of Chemistry.

- Reva, I., et al.Infrared spectra of 5-chlorotetrazole: Experimental spectrum of the compound isolated in Ar matrix. ResearchGate.

- [Anonymous].Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds.

- ChemicalBook.this compound | 160998-59-4.

- Chem-Impex.this compound.

- [Anonymous].STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND.

- Digambar, K. B., et al.Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. Growing Science.

- [Anonymous].TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE.

- [Anonymous].Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.

- Abdulrahman, B. S. & Nadr, R. B. (2022-12-20). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. Zanco Journal of Pure and Applied Sciences.

- [Anonymous].Synthesis and spectroscopic properties of new bis-tetrazoles. PMC - NIH.

- [Anonymous]. (2025-12-08). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC.

- escientificsolutions.5-(chloromethyl)-2H-tetrazole.

- ChemicalBook. (2025-07-04). 5-Chloromethyl-1H-tetrazole | 55408-11-2.

- Anichem.this compound In Stock.

- ChemicalBook.this compound | 160998-59-4.

- [Anonymous]. (2025-08-07). Synthesis, Crystal Structure and Characterisation of two Crystals of 5-[4′-(bromomethyl)biphenyl-2-yl]-2-trityl-2 H -tetrazole. ResearchGate.

- [Anonymous].3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. MDPI.

- [Anonymous]. (2023-02-16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed.

- [Anonymous].Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal.

- Nagaraj, B., et al.5-[4′-(Bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole. ResearchGate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scielo.org.za [scielo.org.za]

- 3. This compound | 160998-59-4 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. lifesciencesite.com [lifesciencesite.com]

- 9. pnrjournal.com [pnrjournal.com]

- 10. growingscience.com [growingscience.com]

A Comprehensive Technical Guide to the Regioselectivity of N-Tritylation on the Tetrazole Ring

Foreword

In the landscape of medicinal chemistry and drug development, the tetrazole moiety stands out as a privileged structure. Its ability to serve as a bioisosteric replacement for the carboxylic acid group has cemented its role in numerous blockbuster drugs, most notably the "sartan" class of angiotensin II receptor antagonists.[1][2] The synthesis and functionalization of these vital compounds, however, hinge on precise control over the reactivity of the tetrazole ring's nitrogen atoms. Protecting group chemistry is therefore not merely a synthetic convenience but a critical enabler of molecular design. Among the arsenal of protecting groups, the triphenylmethyl (trityl) group is of paramount importance for tetrazoles.[3] This guide provides an in-depth exploration of the N-tritylation reaction, focusing on the crucial aspect of regioselectivity. We will dissect the underlying principles that govern the reaction's outcome, present field-proven protocols, and offer robust analytical strategies to empower researchers in their synthetic endeavors.

The Tetrazole Ring: A Primer on Structure and Tautomerism

The tetrazole is a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom.[4] This nitrogen-rich arrangement confers a unique set of physicochemical properties, including an acidity (pKa ≈ 4.89) comparable to that of carboxylic acids.[4][5] A key feature of N-unsubstituted 5-substituted tetrazoles is their existence as a mixture of two principal tautomers: the 1H- and 2H-forms.[5]

The position of this tautomeric equilibrium is dynamic, influenced by factors such as the solvent, temperature, and the electronic nature of the C5 substituent. While the 1H-tautomer is often predominant in the solid state and in polar solvents, the 2H-tautomer can be more stable in the gas phase.[4] This inherent tautomerism presents the central challenge in the selective N-alkylation of tetrazoles, as electrophilic attack can potentially occur at either the N1 or N2 positions, leading to a mixture of regioisomers.[6]

The Regiochemical Question: N1 versus N2 Tritylation

When a 5-substituted-1H-tetrazole is treated with a tritylating agent, two regioisomeric products are possible: the 1,5-disubstituted tetrazole (N1-trityl) and the 2,5-disubstituted tetrazole (N2-trityl).

Despite the potential for forming two isomers, the N-tritylation of 5-substituted tetrazoles is a remarkably selective reaction, demonstrating a strong and consistent preference for the N2-isomer .[7][8] This high degree of regioselectivity is not accidental; it is governed by a confluence of steric, electronic, and mechanistic factors.

Pillars of N2-Selectivity: Dissecting the Driving Forces

The pronounced preference for N2-tritylation can be understood by examining three core principles.

Pillar 1: Steric Hindrance - The Overwhelming Influence

The defining characteristic of the trityl group is its immense steric bulk. The three phenyl rings create a sterically demanding electrophile. This size is the single most dominant factor in determining the regiochemical outcome.

-

Attack at N1: This position is directly adjacent to the substituent at the C5 position. The steric clash between the bulky incoming trityl group and the C5-substituent creates a high-energy transition state, severely disfavoring this pathway.

-

Attack at N2: This position is one atom further removed from the C5-substituent. It offers a much more sterically accessible site for the cumbersome trityl group to approach and form a bond.

This relationship is visualized below.

Caption: Steric hindrance dictates the regioselectivity of N-tritylation.

Pillar 2: Reaction Conditions as Control Levers

While sterics provide the underlying bias, the choice of reagents and catalysts is critical for achieving high yields and robust selectivity. Two primary, field-proven methods exist.

| Method | Tritylating Agent | Catalyst / Additive | Typical Solvent | Key Insight |

| Base-Mediated | Trityl Chloride (Tr-Cl) | Triethylamine (Et₃N) | THF, CH₂Cl₂ | The most common lab-scale method. Et₃N acts as a base to deprotonate the tetrazole and scavenge the HCl byproduct.[8] |

| Acid-Catalyzed | Trityl Alcohol (Tr-OH) | Strong Acid (e.g., H₂SO₄) | Dichloroethane | Industrially advantageous as Tr-OH is cheaper and more stable than Tr-Cl. The acid catalyzes the formation of the highly reactive trityl cation.[9][10] |

Pillar 3: Mechanistic Considerations

The mechanism of tritylation underpins the observed selectivity.

-

Base-Mediated Pathway: In the presence of a base like triethylamine, the acidic tetrazole is deprotonated to form the tetrazolate anion. This anion is the active nucleophile that attacks trityl chloride in a standard Sₙ2 reaction. The N2 atom is the more sterically accessible and often more nucleophilic nitrogen, leading to the observed product.

-

Acid-Catalyzed Pathway: This pathway proceeds via an Sₙ1-type mechanism. The acid protonates the hydroxyl group of trityl alcohol, which then leaves as a molecule of water. This generates the highly stable triphenylmethyl carbocation (trityl cation). This resonance-stabilized, planar carbocation is then attacked by the nucleophilic tetrazole. Again, for steric reasons, the attack occurs preferentially at the N2 position.

Caption: Mechanism for Acid-Catalyzed N2-Tritylation.

Experimental Workflows & Protocols

Adherence to validated protocols is essential for reproducible success. Below are detailed procedures for the two primary methods of N2-tritylation.

General Experimental Workflow

Caption: General workflow for N-tritylation and product isolation.

Protocol 1: N2-Tritylation using Trityl Chloride and Triethylamine

This protocol is adapted from procedures used in the synthesis of losartan precursors.[8]

-

Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 5-substituted-1H-tetrazole (1.0 eq).

-

Dissolution: Add anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration). Stir until all solids are dissolved.

-

Base Addition: Add triethylamine (1.1 - 1.2 eq) via syringe. Stir for 10-15 minutes at room temperature.

-

Tritylation: Add trityl chloride (1.05 - 1.1 eq) portion-wise as a solid. A white precipitate of triethylammonium hydrochloride will form.

-

Reaction: Stir the resulting suspension at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting tetrazole is consumed.

-

Workup: Filter the reaction mixture to remove the triethylammonium hydrochloride, washing the solid with a small amount of THF. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N2-trityl-tetrazole.

Protocol 2: N2-Tritylation using Trityl Alcohol and Sulfuric Acid

This protocol is based on an industrially relevant, acid-catalyzed approach.[9]

-